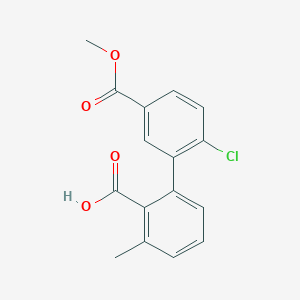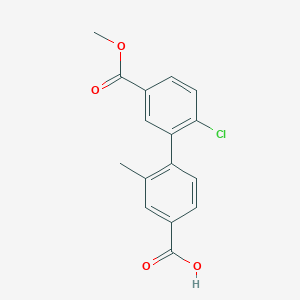![molecular formula C16H12ClFO4 B6410588 4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261955-74-1](/img/structure/B6410588.png)
4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%
Übersicht
Beschreibung
4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% (hereafter referred to as 4-CEFBA) is an organic compound that has been studied for its potential application in scientific research. It is a chlorinated derivative of benzoic acid, and its structure is composed of a benzene ring with a chlorine atom, an ethoxycarbonyl group, and a fluorine atom attached to it. 4-CEFBA has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound is also known to be a useful tool in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-CEFBA has been studied for its potential application in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, 4-CEFBA has been used in the synthesis of various organic compounds, such as 4-chloro-3-fluorobenzoic acid, 4-chloro-2-fluorobenzoic acid, and 4-chloro-3-ethoxycarbonylbenzoic acid. 4-CEFBA has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 4-CEFBA is not fully understood. However, it is believed that the chlorine atom, ethoxycarbonyl group, and fluorine atom of 4-CEFBA interact with cellular components, such as proteins and enzymes, to produce its biological effects. It is also believed that 4-CEFBA may interact with DNA to produce its anti-cancer effects.
Biochemical and Physiological Effects
4-CEFBA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. 4-CEFBA has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-CEFBA has been found to exhibit anti-bacterial, anti-fungal, and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-CEFBA has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. In addition, 4-CEFBA has been found to exhibit a wide range of biological activities, making it a useful tool for scientific research. However, 4-CEFBA also has several limitations. It is not very soluble in water, so it may be difficult to use in aqueous solutions. In addition, 4-CEFBA may be toxic at high concentrations, so it should be used with caution in lab experiments.
Zukünftige Richtungen
There are a number of possible future directions for research on 4-CEFBA. One potential direction is to investigate the molecular mechanism of action of 4-CEFBA and its effects on various cellular components. Another potential direction is to investigate the effects of 4-CEFBA on different types of cancer cells and to develop new anti-cancer drugs based on 4-CEFBA. Additionally, it may be possible to develop new synthetic methods to produce 4-CEFBA in higher yields. Finally, further research could be done to investigate the potential therapeutic applications of 4-CEFBA, such as its use as an antioxidant or anti-inflammatory agent.
Synthesemethoden
4-CEFBA can be synthesized in a few different ways. The most common method involves the reaction of 4-chlorobenzoic acid with 4-fluoro-3-ethoxycarbonylbenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 4-CEFBA in yields of up to 95%. Another method involves the reaction of 4-chlorobenzoic acid with 4-fluoro-3-ethoxycarbonylbenzaldehyde in the presence of a base, such as potassium carbonate. This reaction yields 4-CEFBA in yields of up to 80%.
Eigenschaften
IUPAC Name |
4-chloro-2-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-2-22-16(21)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWOLXAKFAXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691957 | |
| Record name | 5-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-74-1 | |
| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-chloro-3′-fluoro-, 4′-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410509.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6410528.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6410544.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6410552.png)
![6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410566.png)
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410570.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410575.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6410596.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6410597.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
